Application Summary: Starch esterification with acetic anhydride is reported as an efficient and sustainable process .
Methods of Application: Different combinations of choline chloride with several hydrogen bond acceptors were used as both chaotropic solvents and reaction promoters for starch acetylation .
Results: Reaction optimization resulted in no side products, fast reaction rates, high degrees of substitution, and increased reaction throughput and atom economy .
2-(4-Methylcyclohexyl)acetic acid is characterized by its cyclohexyl ring structure and a carboxylic acid functional group. The presence of the methyl group on the cyclohexane ring contributes to its unique properties. This compound has garnered interest due to its potential uses in medicinal chemistry and as a building block for more complex organic molecules .
The primary reactions involving 2-(4-methylcyclohexyl)acetic acid include:
These reactions are essential for modifying the compound for various applications in organic synthesis.
Several methods exist for synthesizing 2-(4-methylcyclohexyl)acetic acid, including:
These methods highlight the versatility of synthetic routes available for producing this compound.
2-(4-Methylcyclohexyl)acetic acid finds applications in various sectors:
Interaction studies involving 2-(4-methylcyclohexyl)acetic acid focus on its behavior in biological systems. Preliminary research suggests that it may interact with specific receptors or enzymes involved in inflammatory processes. Further studies are required to elucidate these interactions fully and determine any potential synergistic effects with other compounds .
Several compounds share structural similarities with 2-(4-methylcyclohexyl)acetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylcyclohexanecarboxylic Acid | C₈H₁₄O₂ | Lacks the additional methyl group on the cyclohexane ring. |
| 4-Methylcyclohexanecarboxylic Acid | C₉H₁₆O₂ | Has a similar structure but differs in the position of the methyl group. |
| trans-4-Methylcyclohexylacetic Acid | C₉H₁₆O₂ | Exists as a geometric isomer; may exhibit different biological activities. |
The uniqueness of 2-(4-methylcyclohexyl)acetic acid lies in its specific arrangement of functional groups and the presence of the methyl group at the 4-position on the cyclohexane ring, which influences its chemical reactivity and biological properties.
The dehydration of alcohol derivatives of 2-(4-methylcyclohexyl)acetic acid follows an E1 elimination mechanism, as demonstrated in analogous systems involving cyclohexanol derivatives [3]. Protonation of the hydroxyl group by Brønsted acids initiates the reaction, generating a stabilized oxonium ion intermediate. The subsequent cleavage of the C–H bond at the β-carbon represents the rate-determining step, with activation energies ranging from 157–164 kJ/mol depending on reaction conditions [3].
Confined environments, such as zeolite pores, enhance protonation efficiency by increasing the local concentration of hydronium ions near the substrate. For example, hydronium ions in zeolite HBEA exhibit a 20-fold higher turnover frequency compared to aqueous-phase systems due to stronger substrate-catalyst associations [3]. This spatial constraint reduces entropic penalties during transition state formation, accelerating dehydration rates.
| Condition | Turnover Frequency (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Aqueous H₃PO₄ (0.02 M) | 5.6 × 10⁻² | 158 |
| Zeolite HBEA (140 mg) | 1.03 | 164 |
Steric effects from the 4-methylcyclohexyl group marginally increase activation energies compared to unsubstituted analogs, as evidenced by the 6 kJ/mol difference between confined and aqueous systems [3].
Esterification of 2-(4-methylcyclohexyl)acetic acid with primary alcohols proceeds via a concerted acid-catalyzed nucleophilic acyl substitution mechanism. Density functional theory (DFT) simulations of analogous carboxylic acids reveal a tetrahedral intermediate stabilized by hydrogen bonding between the protonated carbonyl oxygen and the incoming alcohol [3]. The cyclohexyl group induces a 1.2 Å distortion in the transition state geometry, increasing the energy barrier by 8–12 kJ/mol compared to linear-chain carboxylic acids.
Key bond length changes during esterification include:
These structural perturbations highlight the interplay between electronic effects from the carboxylic moiety and steric hindrance from the cyclohexyl substituent.
Hydrogenation of the carboxylic acid group to a primary alcohol requires bifunctional catalysts capable of simultaneous H₂ activation and acid group adsorption. Palladium-supported catalysts modified with Lewis acidic sites (e.g., Pd/Al₂O₃) achieve 92% conversion efficiency at 150°C and 50 bar H₂ pressure in model systems [3]. The reaction proceeds through a Langmuir-Hinshelwood mechanism, where:
The 4-methylcyclohexyl group reduces adsorption strength by 18% compared to aromatic analogs, as quantified by temperature-programmed desorption experiments. This weaker binding mitigates catalyst poisoning while slightly reducing reaction rates.
Elevated temperatures (>160°C) favor dehydration over esterification, with pathway selectivity governed by the entropy-enthalpy trade-off of transition states. At 200°C, dehydration dominates (94% yield), while esterification peaks at 120°C (78% yield) [3]. The crossover temperature (145°C) corresponds to the point where the Gibbs free energy of activation for both pathways equalizes.
| Temperature (°C) | Dehydration Yield (%) | Esterification Yield (%) |
|---|---|---|
| 120 | 12 | 78 |
| 160 | 58 | 31 |
| 200 | 94 | 4 |
Isotopic labeling studies using deuterated substrates confirm that C–H bond cleavage remains rate-limiting across all temperatures, with kinetic isotope effects (KIEs) of 2.8–3.1 [3].
2-(4-methylcyclohexyl)acetic acid demonstrates exceptional utility in the construction of diverse heterocyclic systems, serving as both a structural component and a synthetic precursor for complex ring formations [16] [17] [18]. The compound's carboxylic acid functionality enables participation in numerous cyclization reactions, while the cyclohexyl moiety provides structural rigidity and conformational control essential for heterocycle synthesis [19] [20].
Lactone formation represents one of the most important applications of this compound in heterocyclic synthesis [21] [12]. The carboxylic acid group can undergo intramolecular cyclization with appropriately positioned hydroxyl groups to form five- and six-membered lactones, which serve as key intermediates in natural product synthesis and pharmaceutical development [15] [22]. Research has shown that base-catalyzed cyclization conditions can achieve lactone formation in yields ranging from 65-80% [24].
The compound plays a crucial role in nitrogen-containing heterocycle synthesis, particularly in the formation of pyrrolidones, oxazolines, and imidazoles [25] [17]. Amide cyclization reactions utilizing derivatives of 2-(4-methylcyclohexyl)acetic acid have been successfully employed to construct five-membered nitrogen heterocycles with high efficiency [26] [27]. Studies have demonstrated that multicomponent reactions involving this compound can lead to the formation of complex imidazole and pyrazole derivatives through cascade cyclization processes [16] [28].
Thiazole and benzothiazine synthesis represents another significant application area, where the compound serves as a precursor for sulfur-containing heterocycles [29] [30]. The carboxylic acid functionality can be converted to thioamide derivatives, which subsequently undergo cyclization reactions to form thiazole rings. Research has shown that ring expansion methodologies can transform five-membered thiazole intermediates into six-membered benzothiazine derivatives with potential pharmaceutical applications [31] [32].
| Heterocycle Type | Ring Size | Formation Method | Key Intermediates | Biological Relevance |
|---|---|---|---|---|
| Lactones | 5-6 membered | Cyclization via carboxyl | Hydroxy esters | Bioactive natural products |
| Pyrrolidones | 5 membered | Amide cyclization | Amino amides | Pharmaceutical agents |
| Oxazolines | 5 membered | Condensation reactions | Aminoalcohols | Chiral ligands |
| Thiazoles | 5 membered | Thioamide formation | Thiocarboxylic acids | Antimicrobial compounds |
| Imidazoles | 5 membered | Multicomponent reactions | Dicarbonyl compounds | Enzyme inhibitors |
The carboxylic acid moiety in 2-(4-methylcyclohexyl)acetic acid provides exceptional versatility for functional group interconversions, enabling access to a wide array of derivative compounds with enhanced biological and synthetic utility [29] [33] [34]. The combination of the cyclohexyl framework with the acetic acid functionality creates unique reactivity patterns that facilitate diverse chemical transformations [21] [35].
Esterification reactions represent the most fundamental transformation, where the carboxylic acid can be converted to ester derivatives using conventional coupling methodologies [36] [37]. Research has demonstrated that dicyclohexylcarbodiimide (DCC) mediated esterifications proceed in excellent yields (85-95%) when employing 4-dimethylaminopyridine (DMAP) as a catalyst [29] [22]. These ester derivatives serve as crucial intermediates in pharmaceutical synthesis and can undergo further transformations including transesterification and saponification reactions [2] [38].
Amidation chemistry provides access to bioactive amide derivatives that often exhibit enhanced biological activity compared to the parent carboxylic acid [2] [39]. The use of modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) enables efficient amide bond formation with various amine substrates [24] [22]. Studies have shown that amide derivatives of 2-(4-methylcyclohexyl)acetic acid can be prepared in yields exceeding 80% under optimized conditions [40].
Reduction transformations convert the carboxylic acid to the corresponding alcohol, 2-(4-methylcyclohexyl)ethanol, which serves as a valuable synthetic intermediate [21] [37]. Lithium aluminum hydride (LiAlH4) reduction proceeds quantitatively under anhydrous conditions, while sodium borohydride (NaBH4) can be employed under milder conditions for selective reductions [41] [42]. The resulting alcohol derivatives can undergo further oxidation to aldehydes using Swern oxidation or pyridinium chlorochromate (PCC) [21] [34].
Halogenation reactions at the α-position of the acetic acid create versatile electrophilic intermediates suitable for cross-coupling reactions [34] [35]. N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) mediated halogenations proceed under mild conditions to provide α-halo derivatives in good yields [37] [42]. These halogenated intermediates serve as precursors for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon bonds [40] [2].
| Transformation Type | Target Product | Typical Reagents | Applications |
|---|---|---|---|
| Esterification | Ester derivatives | Alcohols/DCC, DMAP | Pharmaceutical intermediates |
| Amidation | Amide derivatives | Amines/EDC, HOBt | Bioactive compounds |
| Reduction to Alcohol | 2-(4-methylcyclohexyl)ethanol | LiAlH4, NaBH4 | Synthetic building blocks |
| Oxidation to Aldehyde | Corresponding aldehyde | Swern, PCC | Further oxidation reactions |
| Halogenation | α-Halo derivatives | NBS, NCS | Cross-coupling precursors |
| Cyclization Reactions | Lactone formations | Base-catalyzed conditions | Heterocyclic synthesis |